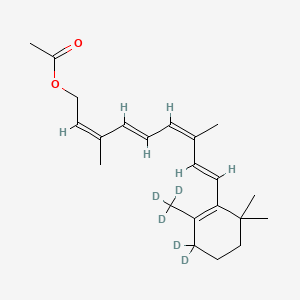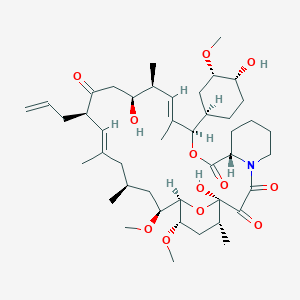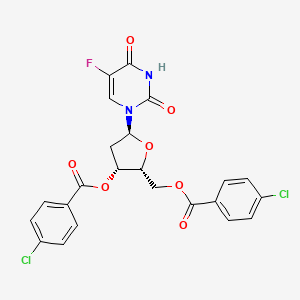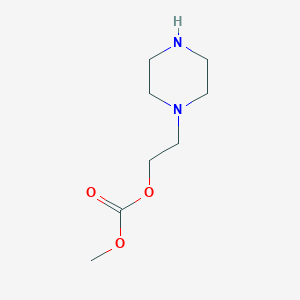
2,4-ジクロロ-5,6-ジメチルニコチン酸エチルエステル 1-オキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related nicotinic acid derivatives involves various strategies, including the reaction of pyridine derivatives with α-halo-reagents and subsequent cyclization processes to yield different heterocyclic structures. For instance, the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids was achieved following an alternative route to Ochiai's procedure, which led to the formation of isomer derivatives rather than the expected 4-oxo-derivative (Ferlin, Marco, & Dean, 2006). Additionally, the cyclocondensation of N-oxides with certain diamino compounds can yield naphthyridines and other complex structures, highlighting the intricate nature of synthesizing nicotinic acid derivatives (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives, including esters and N-oxides, has been elucidated through various spectroscopic techniques. Vibrational frequencies, structural confirmation, and HOMO–LUMO analysis have provided insights into the geometry optimization, energy levels, and molecular geometries of such compounds (Nagabalasubramanian, Karabacak, & Periandy, 2012). These analyses are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Reactions involving nicotinic acid derivatives, such as esterification and cyclocondensation, demonstrate the compounds' reactivity towards forming structurally diverse and complex molecules. Methylation reactions of picolinic acid 1-oxide with dimethyl sulphate have shown selective methylation, indicating the influence of structure on reaction pathways (Deady, 1975).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the substituents on the pyridine ring. For example, diorganotin(IV) derivatives of nicotinic acid and nicotinic acid N-oxide have been prepared and characterized, revealing insights into their solubility and crystalline structures (Sandhu & Boparoy, 1991).
Chemical Properties Analysis
Nicotinic acid esters undergo a variety of chemical reactions, including esterification, amidation, and cyclization, which are critical for their application in synthesizing complex organic molecules. The synthesis and characterization of these esters provide valuable information on their chemical behavior and potential applications in pharmaceuticals and material science (Glozman, Zhmurenko, Lezina, Molodavkin, & Voronina, 2001).
科学的研究の応用
薬理学的用途
この化合物は、広範囲の薬理学的用途のための主要な構成要素であるジアジンアルカロイド骨格の一部です {svg_1}。 ジアジンは、代謝拮抗剤、抗がん剤、抗菌剤、抗アレルギー剤、チロシンキナーゼ、抗菌剤、カルシウムチャネル拮抗剤、抗炎症剤、鎮痛剤、降圧剤、抗リーシュマニア剤、抗結核剤、抗けいれん剤、利尿剤およびカリウム保持剤から、抗攻撃性作用まで、さまざまな活性を示すことが報告されています {svg_2}.
抗がん剤の用途
ピリミジン誘導体は、問題の化合物に関連しており、その高い構造的多様性のために、治療分野で広く適用されています {svg_3}。 これらは、骨髄性白血病、乳がん、特発性肺線維症のモジュレーションに使用されてきました {svg_4}.
抗菌剤の用途
ピリミジン誘導体は、抗菌作用を示すことも報告されています {svg_5}。これにより、新しい抗菌薬の開発に潜在的に役立ちます。
抗炎症作用と鎮痛作用
これらの化合物は、抗炎症作用と鎮痛作用を示すことが報告されています {svg_6}。これは、炎症や痛みを伴う状態の治療における潜在的な用途を示唆しています。
心臓血管系の用途
ピリミジン誘導体は、心臓血管薬および降圧剤として使用されてきました {svg_7}。これは、心臓血管疾患の治療における潜在的な用途を示唆しています。
アルツハイマー病
この化合物は、アルツハイマー病に抑制効果を示すことが示されています {svg_8}。これは、神経変性疾患の治療における潜在的な用途を示唆しています。
農業用途
この化合物は、無水マレイン酸の合成に潜在的に使用できます {svg_9}。これは、一般的に使用されている除草剤です。 また、アセチルクロリドの触媒作用を阻害することも示されています {svg_10}.
真菌による分解
2,4-Dを使用してきた歴史のある土壌から分離された一部の真菌株は、2,4-Dを除去する能力を示しています {svg_11}。これは、バイオ修復における潜在的な用途を示唆しています。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide involves the reaction of 2,4-dichloro-5,6-dimethyl nicotinic acid with ethyl chloroformate and subsequent oxidation with hydrogen peroxide.", "Starting Materials": [ "2,4-dichloro-5,6-dimethyl nicotinic acid", "ethyl chloroformate", "sodium hydroxide", "hydrogen peroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5,6-dimethyl nicotinic acid in a mixture of water and sodium hydroxide.", "Step 2: Add ethyl chloroformate dropwise to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester intermediate.", "Step 5: Dissolve the ethyl ester intermediate in a mixture of water and hydrogen peroxide.", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide." ] } | |
CAS番号 |
1329488-60-9 |
分子式 |
C₁₀H₁₁Cl₂NO₃ |
分子量 |
264.11 |
同義語 |
Ethyl 2,4-Dichloro-5,6-dimethylpyridine-3-carboxylate 1-Oxide; 2,4-Dichloro-5,6-dimethyl-3-pyridinecarboxylic Acid Ethyl Ester 1-Oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
